1-Amino-1-cyclopentanemethanol

Description

The exact mass of the compound (1-Aminocyclopentyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

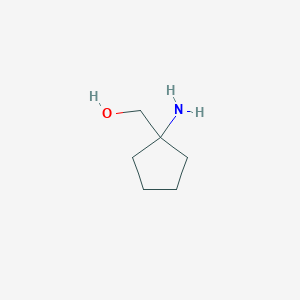

Structure

3D Structure

Properties

IUPAC Name |

(1-aminocyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-6(5-8)3-1-2-4-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZJLMPXLQDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145678 | |

| Record name | Cyclopentanemethanol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10316-79-7 | |

| Record name | [1-Aminocyclopentyl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10316-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010316797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanemethanol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOCYCLOPENTANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ28V2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Amino-1-cyclopentanemethanol, a versatile building block in medicinal chemistry. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and application, and in-depth analysis of its spectroscopic characteristics.

Core Properties and Safety Information

This compound, also known as Cycloleucinol, is a cyclic amino alcohol with the chemical formula C₆H₁₃NO.[1][2] It serves as a valuable intermediate in the synthesis of various heterocyclic systems and as a structural motif in medicinal chemistry.[3][4][5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 10316-79-7 | [3] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| Melting Point | 20 °C (lit.) | [3] |

| Boiling Point | 85-90 °C at 10 mmHg (lit.) | [3] |

| Flash Point | 96 °C (closed cup) | [3] |

| pKa (Predicted) | 15.05 ± 0.10 | |

| Vapor Pressure | 0.152 mmHg at 25°C |

Computed Properties

| Property | Value | Reference(s) |

| XLogP3-AA | 0.6 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 115.099714038 Da | [6] |

| Topological Polar Surface Area | 46.3 Ų | [6] |

Safety and Handling

This compound is classified as a warning-level hazardous substance.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended when handling this compound.[3]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy (Predicted)

While explicit, detailed spectral assignments in the literature are scarce, a predicted NMR analysis provides valuable insight into the molecule's structure.

¹H NMR (Predicted):

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet integrating to 2H.

-

Cyclopentane Protons (-CH₂-): A series of overlapping multiplets integrating to 8H.

-

Amino and Hydroxyl Protons (-NH₂ and -OH): Broad singlets, the chemical shifts of which are dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Quaternary Carbon (C-NH₂): A signal in the downfield region.

-

Hydroxymethyl Carbon (-CH₂OH): A signal in the mid-field region.

-

Cyclopentane Carbons (-CH₂-): Two to three distinct signals in the upfield region, reflecting the symmetry of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500 - 3300 | N-H (Amine) | Stretching (two bands for primary amine) |

| 3550 - 3200 | O-H (Alcohol) | Stretching (broad) |

| 2950 - 2850 | C-H (Alkyl) | Stretching |

| 1640 - 1550 | N-H (Amine) | Bending |

| 1300 - 1000 | C-O (Alcohol) | Stretching |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation patterns would likely involve:

-

Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH, 31 u) leading to a fragment at m/z = 84. This is a common fragmentation pathway for amino alcohols.

-

Loss of water: Dehydration of the molecular ion, resulting in a peak at m/z = 97 (M-18).

-

Loss of ammonia: Elimination of ammonia, leading to a fragment at m/z = 98 (M-17).

-

Cleavage of the cyclopentane ring: This would produce a series of smaller fragments.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of 1-amino-1-cycloalkanemethanols involves the reduction of the corresponding amino acid. A detailed protocol for a related synthesis is adapted here.

Protocol: Reduction of 1-Aminocyclopentanecarboxylic Acid

Materials:

-

1-Aminocyclopentanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A solution of 1-aminocyclopentanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Xanthine Derivatives

This compound is a useful building block for the synthesis of xanthine derivatives, which are of interest in drug discovery.[7] The following is a generalized protocol for such a synthesis.

Protocol: Synthesis of an 8-substituted Xanthine Derivative

Materials:

-

This compound

-

A suitable 5,6-diaminouracil derivative (e.g., 5,6-diamino-1,3-dimethyluracil)

-

An appropriate aldehyde or carboxylic acid (to form the 8-position substituent)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

An oxidizing agent (if starting from an aldehyde, e.g., thionyl chloride) or a coupling agent (if starting from a carboxylic acid, e.g., EDC)

Procedure (via aldehyde condensation):

-

A mixture of the 5,6-diaminouracil derivative and an equimolar amount of an aldehyde in a suitable solvent (e.g., a mixture of methanol and acetic acid) is stirred at room temperature to form the corresponding Schiff base.[8]

-

This compound is then added to the reaction mixture.

-

The mixture is heated to reflux, and an oxidizing agent such as thionyl chloride is added dropwise.[8]

-

The reaction is refluxed for several hours until completion (monitored by TLC).

-

After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Experimental workflow for Xanthine synthesis.

Biological Context and Applications

While this compound itself has not been reported to possess significant biological activity, its role as a structural component in larger, biologically active molecules is noteworthy. The cyclopentane moiety can impart conformational rigidity and desirable pharmacokinetic properties to a drug candidate. Its incorporation into xanthine scaffolds, which are known to interact with various biological targets such as adenosine receptors and phosphodiesterases, highlights its utility in drug discovery programs.[9] The amino and hydroxyl groups also provide convenient handles for further chemical modification and diversification.

Conclusion

This compound (CAS: 10316-79-7) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and reactive functional groups make it a reliable intermediate for the construction of complex molecular architectures, including novel xanthine derivatives. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Amino-1-cyclopentylmethanol | C6H13NO | CID 18425465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cenmed.com [cenmed.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

physical and chemical properties of 1-Amino-1-cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Amino-1-cyclopentanemethanol. The information is curated for professionals in research and development, with a focus on data presentation and practical application.

Core Properties and Safety Information

This compound, also known as Cycloleucinol, is a versatile chemical building block.[1] Its utility in the synthesis of xanthine-derived heterocyclic systems and as a component in medicinal chemistry syntheses underscores its importance in drug discovery and development.[1][2]

Physical and Chemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| CAS Number | 10316-79-7 | [1][3] |

| EC Number | 233-697-7 | [1] |

| Melting Point | 20 °C (lit.) | [1] |

| Boiling Point | 85-90 °C / 10 mmHg (lit.) | [1] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [1] |

| IUPAC Name | (1-aminocyclopentyl)methanol | [3] |

| Synonyms | Cycloleucinol, (1-Aminocyclopentyl)methanol | [3] |

| Assay Purity | 97% | [1] |

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Proper handling procedures are crucial for safety.

GHS Hazard Codes: H315, H319, H335[1]

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1]

Appropriate personal protective equipment (PPE), including eyeshields, gloves, and a suitable respirator filter (type ABEK, EN14387), should be worn when handling this compound.[1] It is classified under Storage Class 10 for combustible liquids.[1]

Experimental Data and Protocols

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. While specific experimental parameters for this compound are not detailed in the search results, general procedures involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) and acquiring the spectrum on a standard NMR spectrometer.[4]

-

Mass Spectrometry (MS): GC-MS is a common technique to determine the molecular weight and fragmentation pattern, aiding in identification.[3] The NIST Mass Spectrometry Data Center provides reference spectra for "Cyclopentanemethanol, 1-amino-".[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. Key absorptions would be expected for the O-H, N-H, and C-H bonds.[3]

The following diagram illustrates a general workflow for the chemical characterization of this compound.

Chemical Reactivity and Applications

This compound serves as a primary amine and a primary alcohol, making it a bifunctional building block for organic synthesis. Its reactivity is characterized by the nucleophilicity of the amino group and the ability of the hydroxyl group to undergo various transformations.

As noted, its primary application lies in its use as a precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1][2]

Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways or significant standalone biological activity. Its role is primarily as a structural motif incorporated into larger, biologically active compounds. Further research would be necessary to elucidate any intrinsic biological functions.

As no specific signaling pathways involving this compound have been identified, a corresponding diagram cannot be provided at this time. The logical relationship for its general use is best represented by the experimental workflow diagram above.

References

1-Amino-1-cyclopentanemethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Amino-1-cyclopentanemethanol, a versatile building block in medicinal chemistry. This document outlines its key molecular and physical properties, its role in synthetic chemistry, and provides a generalized experimental approach for its application.

Core Molecular and Physical Properties

This compound is a cyclic amino alcohol that serves as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and potential therapeutic agents.[1] Its structural features, combining a primary amine and a primary alcohol on a cyclopentyl scaffold, make it a useful component for introducing specific functionalities and stereochemical complexity into target molecules.

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C6H13NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| CAS Number | 10316-79-7 | [2][3] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 85-90 °C at 10 mmHg | |

| Melting Point | 20 °C | |

| IUPAC Name | (1-aminocyclopentyl)methanol | [2] |

| Synonyms | Cycloleucinol, 1-Aminocyclopentanemethanol | [2] |

Role in Chemical Synthesis

This compound is primarily utilized as a synthetic intermediate. Its bifunctional nature allows for a variety of chemical transformations. The primary amine can undergo reactions such as acylation, alkylation, and formation of Schiff bases, while the hydroxyl group can be esterified, etherified, or oxidized. This dual reactivity makes it a key component in the construction of more complex molecular architectures.

A notable application of this compound is in the synthesis of xanthine-derived heterocyclic fused systems.[1] Xanthine derivatives are a class of compounds with a wide range of pharmacological activities, and the incorporation of the cyclopentyl moiety from this compound can influence the potency, selectivity, and pharmacokinetic properties of the final compounds.

Experimental Protocol: General Synthesis of a Derivative

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N) or other suitable non-nucleophilic base

-

Acyl chloride or carboxylic acid with a suitable coupling agent (e.g., DCC, HOBt)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.

-

Addition of Acylating Agent: Slowly add the acyl chloride (1 equivalent) to the stirred solution at 0 °C. If using a carboxylic acid, the coupling agent and the acid should be pre-activated according to standard procedures before addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated derivative.

-

Characterization: Characterize the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow in Medicinal Chemistry

The following diagram illustrates the typical workflow where this compound serves as a key building block in a medicinal chemistry research program.

Caption: Workflow of this compound in drug discovery.

References

Technical Guide to Commercial Sourcing and Quality Verification of 1-Amino-1-cyclopentanemethanol (97% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for 1-Amino-1-cyclopentanemethanol (CAS No. 10316-79-7) at 97% purity. It also outlines detailed experimental protocols for identity and purity verification, essential for ensuring the quality and consistency of this key building block in research and drug development.

Introduction to this compound

This compound, also known as Cycloleucinol, is a valuable bifunctional organic compound containing both a primary amine and a primary alcohol on a cyclopentane scaffold. Its unique structure makes it a versatile building block in medicinal chemistry and organic synthesis. It has been utilized in the synthesis of various heterocyclic systems, including xanthine derivatives and as a component in the development of novel selective inhibitors of neutral endopeptidase.[1] Given its role in the synthesis of potential therapeutic agents, securing a reliable source of high-purity material is a critical first step for any research or development program.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound

Commercial Supplier Overview

Sourcing high-purity chemical reagents requires careful consideration of supplier reliability, product availability, and documentation. The following table summarizes key information for commercial suppliers of this compound with a stated purity of 97%. Note that availability and pricing are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Stated Purity | CAS Number | Notes |

| Sigma-Aldrich | 192279 | 97% | 10316-79-7 | Product is listed as discontinued.[1] |

| Santa Cruz Biotechnology | sc-255026 | 97% | 10316-79-7 | For Research Use Only.[2] |

| Cenmed | C007B-010324 | 97% | 10316-79-7 | Price listed as $262.14 (subject to change).[3] |

| BLD Pharm | BD115358 | ≥97% | 10316-79-7 | Availability in various global warehouses.[4] |

Supplier Qualification and Incoming Material Workflow

A systematic approach to qualifying suppliers and verifying incoming materials is crucial to mitigate risks in research and development. This workflow ensures that the purchased reagent meets the required quality standards before its incorporation into critical experiments.

Caption: Workflow for Supplier Selection and Incoming Material Quality Control.

Experimental Protocols for Quality Verification

Upon receipt of this compound, independent verification of its identity and purity is recommended. The following protocols are standard methods for the characterization of small organic molecules.

Identity Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the material is consistent with this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Methanol, CD₃OD). Cap the tube and vortex until the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Parameters: Standard ¹H acquisition parameters.

-

Scans: 16-32 scans for adequate signal-to-noise.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition & Processing: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis:

-

Integrate all distinct signals.

-

Compare the observed chemical shifts (δ), splitting patterns (e.g., singlet, triplet), and integral ratios to the expected spectrum for this compound.

-

Expected Signals: Protons on the cyclopentane ring, the methylene protons of the CH₂OH group, and the exchangeable protons of the NH₂ and OH groups. The exact chemical shifts will be solvent-dependent.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample by separating the main component from any potential impurities. Since the analyte lacks a strong UV chromophore, derivatization is often required for sensitive UV detection.

Methodology:

-

Derivatization (Pre-column):

-

Reagent: Prepare a solution of a derivatizing agent such as 2-nitro-4-trifluoromethylfluorobenzene in a suitable solvent (e.g., DMSO).

-

Reaction: In a vial, mix a known concentration of the this compound sample with the derivatization reagent solution. Add a catalyst, such as N,N-diisopropylethylamine. Allow the reaction to proceed at room temperature for 1-2 hours to ensure complete derivatization of the primary amine.

-

-

Sample Preparation: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis (e.g., ~0.5 mg/mL).

-

Chromatographic Conditions:

-

Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Trifluoroacetic Acid).

-

Example Gradient: Start at 10% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the absorbance maximum of the derivatized product (e.g., 350-450 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

This guide provides a framework for the procurement and quality assessment of this compound. Researchers should always consult supplier-specific documentation, such as the Certificate of Analysis (CoA), and adapt protocols as necessary for their specific laboratory equipment and applications.

References

The Pivotal Role of 1-Amino-1-cyclopentanemethanol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopentanemethanol and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The rigid cyclopentane scaffold offers a unique three-dimensional geometry that can be exploited to design molecules with high affinity and selectivity for various biological targets. This technical guide provides an in-depth overview of the role of this chemical moiety in the development of novel therapeutics, with a focus on its application in the synthesis of enzyme inhibitors and receptor antagonists. We will delve into the synthesis of cyclopentane-based muraymycin analogs as antibacterial agents, xanthine derivatives as adenosine A2A receptor antagonists, and aminocyclopentitol derivatives as glycosidase inhibitors. This guide will also provide detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in this field.

I. Cyclopentane-Based Muraymycin Analogs: A Novel Class of Antibacterial Agents

Muraymycins are a class of nucleoside antibiotics that inhibit the bacterial enzyme MraY, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Due to the emergence of antibiotic resistance, MraY has become an attractive target for the development of new antibacterial drugs. The synthesis of complex natural products like muraymycins is challenging; therefore, the design and synthesis of simplified, yet potent, analogs are of significant interest. Cyclopentane-based analogs, incorporating the this compound scaffold, have emerged as a promising strategy to mimic the core structure of muraymycins while offering improved synthetic accessibility.

A. MraY-Mediated Peptidoglycan Biosynthesis Pathway

The MraY enzyme (phospho-MurNAc-pentapeptide translocase) catalyzes a crucial step in the intracellular stage of peptidoglycan synthesis. It facilitates the transfer of the soluble precursor, UDP-MurNAc-pentapeptide (Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P) on the cytoplasmic side of the cell membrane, forming Lipid I.[1][2] This is the first membrane-committed step in peptidoglycan biosynthesis. Lipid I is then converted to Lipid II by the addition of N-acetylglucosamine (GlcNAc) by MurG. Lipid II is subsequently flipped across the membrane to the periplasmic space, where it is polymerized and cross-linked to form the mature peptidoglycan layer.[1] Inhibition of MraY effectively blocks the entire downstream pathway, leading to bacterial cell death.

B. Synthesis and Biological Activity of Cyclopentane-Based MraY Inhibitors

A study by Kwak et al. described the synthesis and evaluation of cyclopentane-based muraymycin analogs, including the compound JH-MR-23.[3] While this synthesis does not start directly from this compound, it utilizes a closely related cyclopentane core and demonstrates the utility of this scaffold in MraY inhibitor design.

Quantitative Data: MraY Inhibition

| Compound | Description | IC50 (µM) vs. A. aeolicus MraY |

| JH-MR-21 | Cyclopentane analog without lipophilic side chain | 340 ± 42 |

| JH-MR-22 | Cyclopentane analog without lipophilic side chain | 500 ± 69 |

| JH-MR-23 | Cyclopentane analog with a lipophilic side chain | 75 ± 9 |

| Muraymycin D2 | Natural Product Inhibitor | Potent (exact value not specified in this context) |

Data from Kwak, S.-H., et al. (2021).[3]

The data clearly indicates the importance of a lipophilic side chain for potent MraY inhibition.[3]

C. Experimental Protocols

Synthesis of Muraymycin Analog JH-MR-23

The synthesis of the cyclopentane-based MraY inhibitor JH-MR-23 is a multi-step process.[4] A key intermediate, ((1R,3S)-3-aminocyclopentyl)methanol, is prepared from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one through catalytic hydrogenation, N-Boc protection, and reductive ring cleavage.[4] This amino alcohol is then further functionalized.

Detailed Protocol for the Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol (4)

-

A mixture of N-Boc protected lactam 3 (15.68 g, 74.25 mmol) and NaBH₄ (5.62 g, 14.85 mmol) in MeOH (300 mL) is stirred at 25 °C for 3 hours.

-

The solvents are removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (EtOAc) and water.

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the desired amino alcohol 4 .[4]

Experimental Workflow for the Synthesis of JH-MR-23

II. Xanthine Derivatives as Adenosine A2A Receptor Antagonists

Xanthine and its derivatives are a well-known class of compounds with diverse biological activities. Many of these compounds act as antagonists of adenosine receptors, particularly the A2A subtype. Adenosine A2A receptor antagonists are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease, as well as for cancer immunotherapy. The incorporation of the this compound moiety into the xanthine scaffold can lead to novel derivatives with improved pharmacological properties.

A. Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is activated by extracellular adenosine. Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[1] In immune cells, activation of this pathway generally leads to immunosuppressive effects.[4] By blocking this pathway, A2A receptor antagonists can enhance anti-tumor immunity.

B. Synthesis of 8-Substituted Xanthine Derivatives

Proposed Experimental Protocol for Xanthine Derivative Synthesis

-

Protection of the amino group: The amino group of this compound is protected, for example, as a Boc-derivative.

-

Oxidation of the alcohol: The primary alcohol of the protected amino alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., PCC, Swern oxidation).

-

Coupling with 5,6-diaminouracil: The resulting carboxylic acid is coupled with a 1,3-dialkyl-5,6-diaminouracil in the presence of a coupling agent such as EDC or HATU to form the 6-amino-5-carboxamidouracil intermediate.

-

Cyclization: The intermediate is then cyclized to the 8-substituted xanthine derivative by heating in the presence of a base (e.g., aqueous NaOH) or by using other cyclization agents.[7][8]

III. Aminocyclopentitol Derivatives as Glycosidase Inhibitors

Aminocyclopentitols, which can be derived from this compound, are another class of compounds with significant therapeutic potential. These molecules can act as mimics of natural carbohydrate substrates and thereby function as inhibitors of glycosidase enzymes. Glycosidase inhibitors have applications in the treatment of diabetes, viral infections, and certain genetic diseases.

A. Mechanism of Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Aminocyclopentitols, due to their structural and stereochemical resemblance to the pyranose ring of sugars, combined with the presence of a basic amino group, can bind to the active site of glycosidases. The protonated amino group can mimic the transition state of the glycosidic bond cleavage, leading to potent inhibition of the enzyme.

B. Experimental Protocol for α-Glucosidase Inhibition Assay

A general protocol for assessing the inhibitory activity of aminocyclopentitol derivatives against α-glucosidase is as follows:[9]

-

Reagents: α-Glucosidase (e.g., from Saccharomyces cerevisiae), p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer (pH 6.8), test compounds, and sodium carbonate.

-

Procedure:

-

The α-glucosidase enzyme and the test compound are pre-incubated in the phosphate buffer.

-

The reaction is initiated by the addition of the pNPG substrate.

-

The reaction mixture is incubated at 37°C.

-

The reaction is terminated by the addition of sodium carbonate.

-

The amount of released p-nitrophenol is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[9]

-

Quantitative Data: Glycosidase Inhibition by Aminocyclopentanol Derivatives

| Enzyme | Inhibitor Type | Ki or IC50 Value |

| β-glucosidase | Aminocyclopentitol | Ki = 1.5 x 10⁻⁷ M |

| α-galactosidase | Aminocyclopentitol | Ki = 2.3 x 10⁻⁵ M |

| α-glucosidase | Aminocyclopentitol | IC50 = 1.0 x 10⁻⁴ M |

Data from a technical guide on aminocyclopentanol derivatives.[9]

Conclusion

This compound and its analogs represent a versatile and powerful scaffold in medicinal chemistry. The examples of cyclopentane-based muraymycin analogs, xanthine derivatives, and aminocyclopentitol glycosidase inhibitors highlight the broad therapeutic potential of this structural motif. The synthetic accessibility and the ability to introduce diverse functionalities make these compounds attractive starting points for the development of novel drugs targeting a range of diseases. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and innovation in this exciting area of drug discovery. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to these compounds and a deeper exploration of their structure-activity relationships to design next-generation therapeutics.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Targeting the gram-negative bacteria peptidoglycan synthase MraY as a new approach for monoclonal antibody anti-bacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones [beilstein-journals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

The Versatility of 1-Amino-1-cyclopentanemethanol: A Technical Review of Its Applications in Drug Discovery and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopentanemethanol, a bifunctional cyclopentane derivative, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its rigid cyclopentyl scaffold, coupled with the presence of both an amino and a hydroxymethyl group, provides a unique three-dimensional framework that is attractive for the design of novel therapeutic agents and complex molecular architectures. This technical guide provides an in-depth review of the known applications of this compound, with a focus on its role in the synthesis of bioactive molecules. We present a summary of quantitative data, an overview of synthetic applications, and a discussion of the potential pharmacological implications of its derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Boiling Point | 85-90 °C at 10 mmHg[1] |

| Melting Point | 20 °C[1] |

| CAS Number | 10316-79-7[1] |

Applications in Organic Synthesis

The primary application of this compound is as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds.

Synthesis of Xanthine Derivatives

This compound has been utilized in the synthesis of xanthine-derived heterocyclic fused systems.[2] Xanthine and its derivatives are a class of compounds with a broad spectrum of pharmacological activities, including adenosine receptor antagonism and phosphodiesterase inhibition. The cyclopentyl moiety can be incorporated to explore structure-activity relationships and modulate the pharmacokinetic and pharmacodynamic properties of the resulting xanthine analogs.

While specific experimental protocols starting directly from this compound are not extensively detailed in the readily available literature, general synthetic strategies for 8-substituted xanthines often involve the condensation of a 5,6-diaminouracil derivative with a suitable carboxylic acid or aldehyde.[3][4] In a hypothetical synthetic route, this compound could be first converted to a corresponding carboxylic acid or aldehyde derivative, which would then be reacted with a diaminouracil to form the fused xanthine ring system.

General Synthesis of Fused Heterocyclic Compounds

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of various fused heterocyclic compounds.[5] The amino and hydroxyl groups can be selectively protected and functionalized to participate in a variety of cyclization reactions, leading to the formation of novel ring systems with potential biological activity.

Applications in Medicinal Chemistry

The cyclopentane scaffold is a common motif in many biologically active compounds. Derivatives of this compound have been explored for their potential as therapeutic agents, particularly as enzyme inhibitors.

Adenosine Receptor Antagonists

Derivatives of 8-cyclopentylxanthine have been synthesized and evaluated as potent and selective antagonists for adenosine receptors, particularly the A1 subtype.[6] These compounds have potential applications in the treatment of various conditions, including asthma and cardiovascular diseases.

The following table summarizes the binding affinity (Ki) of some 8-cyclopentylxanthine derivatives for the A2A adenosine receptor.

| Compound | Structure | A2A Ki (nM) |

| 6a | 8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | 100[7] |

| 12 | 8-[(4-cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine | 150[7] |

Kinase Inhibitors

The cyclopentyl group is also found in a number of potent kinase inhibitors. While direct synthesis from this compound is not always explicitly described, the structural motif is clearly of interest in this area. For example, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4).[4]

The table below presents the half-maximal inhibitory concentration (IC50) values for this compound against CDK4.

| Compound | Target Kinase | IC50 (nM) |

| 7x | CDK4 | 3.87[4] |

Experimental Protocols

Potential Signaling Pathway Modulation by Cyclopentyl-Containing Kinase Inhibitors

While a specific signaling pathway for a direct derivative of this compound has not been elucidated in the reviewed literature, cyclopentyl-containing molecules have been shown to act as kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[8][9][10] A hypothetical mechanism of action for a cyclopentyl-containing kinase inhibitor could involve the modulation of one of these pathways.

Below is a generalized diagram representing the Ras/Raf/MEK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and organic synthesis. Its utility in the construction of complex heterocyclic systems, including xanthine derivatives with potent biological activities, highlights its importance for medicinal chemists. While the full scope of its applications is still being explored, the existing literature demonstrates its role in the development of adenosine receptor antagonists and kinase inhibitors. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly expand the utility of this promising chemical entity. The lack of detailed, publicly available experimental protocols starting directly from this compound represents an opportunity for future research and publication in this area.

References

- 1. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 5. airo.co.in [airo.co.in]

- 6. Synthesis and evaluation of no-carrier-added 8-cyclopentyl-3-(3-[(18)F]fluoropropyl)-1-propylxanthine ([(18)F]CPFPX): a potent and selective A(1)-adenosine receptor antagonist for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-(cyclopentyloxy)phenyl substituted xanthine derivatives as adenosine A2A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of (1-Aminocyclopentyl)methanol

An In-depth Technical Guide on the Structural Analysis of (1-Aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopentyl)methanol, also known as Cycloleucinol, is a saturated cyclic amino alcohol. Its structure, featuring a quaternary carbon atom substituted with an amine, a hydroxymethyl group, and embedded within a cyclopentane ring, makes it a valuable chiral building block in medicinal chemistry and organic synthesis. The rigid cyclopentyl scaffold combined with the primary amine and alcohol functionalities allows for its incorporation into a diverse range of molecular architectures, potentially influencing the steric and conformational properties of target molecules.

This technical guide provides a comprehensive summary of the . It consolidates physicochemical data, spectroscopic analyses, and characterization workflows. The information is presented to support researchers in drug discovery and chemical synthesis in their understanding and utilization of this compound. While a crystal structure of the isolated compound is not publicly available, this guide draws upon data from spectral libraries and the crystallographic analysis of a complex derivative to provide a thorough structural overview.

Physicochemical and Computed Properties

The fundamental properties of (1-Aminocyclopentyl)methanol are summarized below. These values are essential for its identification, handling, and use in quantitative experiments.

| Property | Value | Source |

| CAS Number | 10316-79-7 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2][4] |

| IUPAC Name | (1-aminocyclopentyl)methanol | [1] |

| SMILES | C1CCC(C1)(CO)N | [1] |

| Topological Polar Surface Area | 46.25 Ų | [2] |

| LogP (Computed) | 0.25 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of (1-Aminocyclopentyl)methanol. The following sections detail the interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and offers clues about its structure. The GC-MS data for (1-Aminocyclopentyl)methanol is available in public databases.[1][5]

Interpretation: The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 115, corresponding to the molecular weight of the compound. Key fragmentation patterns for this structure include:

-

Loss of the hydroxymethyl group (-CH₂OH): This is a common fragmentation for primary alcohols, leading to a significant peak at m/z = 84 ([M-31]⁺). This fragment corresponds to the stable 1-aminocyclopentyl cation.

-

Loss of the amino group (-NH₂): This would result in a fragment at m/z = 99 ([M-16]⁺).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur.

Table of Key Mass Spectrometry Fragments:

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 115 | [M]⁺ | [C₆H₁₃NO]⁺ | Molecular Ion |

| 84 | [M - CH₂OH]⁺ | [C₅H₁₀N]⁺ | Loss of hydroxymethyl group |

| 99 | [M - NH₂]⁺ | [C₆H₁₁O]⁺ | Loss of amino group |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

-

Sample Preparation : The sample is dissolved in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Injection : 1 µL of the sample solution is injected into the GC inlet, typically set to a temperature of 250 °C with a split ratio (e.g., 50:1).

-

GC Separation : The column temperature is programmed with an initial hold at a low temperature (e.g., 60 °C for 2 minutes), followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C), and a final hold period. Helium is used as the carrier gas at a constant flow rate.

-

Mass Spectrometry : The EI source is operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 30-300. The ion source and transfer line temperatures are maintained at approximately 230 °C and 280 °C, respectively.

-

Data Analysis : The resulting total ion chromatogram (TIC) and mass spectra of eluting peaks are analyzed using the instrument's software and compared against spectral libraries (e.g., NIST).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The vapor-phase IR spectrum for this compound is available.[1]

Interpretation: The key functional groups, the primary amine (-NH₂) and the primary alcohol (-OH), give rise to characteristic absorption bands.

-

O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.

-

N-H Stretch : The primary amine shows two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. These may overlap with the O-H band.

-

C-H Stretch : Absorptions for the aliphatic C-H bonds of the cyclopentane ring and the methylene group appear just below 3000 cm⁻¹.

-

N-H Bend : The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

-

C-O Stretch : A strong peak corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1075 cm⁻¹ range.

Table of Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 3300 - 3500 (two peaks) | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclopentane, -CH₂-) |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1000 - 1075 | C-O Stretch | Primary Alcohol (-C-O) |

Experimental Protocol: Vapor-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : An FTIR spectrometer equipped with a gas cell and a detector suitable for the mid-IR range (e.g., DTGS or MCT).

-

Sample Preparation : A small amount of the liquid sample is injected into an evacuated gas cell, which is heated to ensure complete vaporization. The path length of the cell is typically several meters to ensure adequate signal.

-

Data Acquisition : The spectrum is acquired by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, typically at a resolution of 4 cm⁻¹. A background spectrum of the empty cell is recorded first and subtracted from the sample spectrum.

-

Data Analysis : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Peak positions and intensities are analyzed to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple. Due to molecular symmetry and free rotation, the eight protons on the four non-substituted carbons of the cyclopentane ring may appear as one or two multiplets. The protons of the -CH₂OH group will appear as a singlet, and the amine and hydroxyl protons are also singlets, which may be broad and are D₂O exchangeable.

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show four distinct signals:

-

One quaternary carbon (C1).

-

One methylene carbon from the -CH₂OH group.

-

Two signals for the four methylene carbons of the cyclopentane ring (C2/C5 and C3/C4), which are chemically non-equivalent.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~1.60 | Multiplet | 8H | -CH₂- (Ring) | |

| ~2.00 | Broad Singlet | 3H | -NH₂, -OH |

| | ~3.45 | Singlet | 2H | -CH₂OH |

| ¹³C NMR | δ (ppm) | Assignment |

| ~24.0 | C3 / C4 (Ring) | |

| ~37.0 | C2 / C5 (Ring) | |

| ~65.0 | C1 (Quaternary) | |

| ~70.0 | -CH₂OH |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) may be added if not provided in the solvent.

-

¹H NMR Acquisition : A standard one-pulse experiment (e.g., Bruker's 'zg30') is used. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added.

-

¹³C NMR Acquisition : A proton-decoupled pulse program (e.g., 'zgpg30') is used. Key parameters include a 30° pulse angle, a wide spectral width (~240 ppm), a longer acquisition time, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS (0.00 ppm).

Crystallographic Analysis

As of this guide's publication, a single-crystal X-ray diffraction structure for the isolated (1-Aminocyclopentyl)methanol molecule has not been reported in public databases.

However, the crystal structure of a complex derivative, {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol, has been published.[6][7][8] In this larger molecule, the (1-aminocyclopentyl)methanol moiety serves as a substituent. The analysis of this structure reveals that the cyclopentane ring adopts an envelope or twist conformation, as is typical for cyclopentyl systems, to minimize steric strain. The bond lengths and angles within the fragment are consistent with standard values for C-C, C-N, and C-O single bonds. While this provides valuable insight, it is important to note that the conformation and intermolecular interactions (like hydrogen bonding) would be significantly different in the crystal lattice of the pure, unbound compound.

Structural Characterization Workflow and Data Integration

The definitive structural elucidation of (1-Aminocyclopentyl)methanol relies on the synergistic integration of data from multiple analytical techniques. The logical workflow for this process, from sample acquisition to final structure confirmation, is depicted below.

Caption: Experimental workflow for the .

Caption: Logical relationship of data for structural elucidation.

Conclusion

The is robustly established through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and weight, while IR spectroscopy clearly identifies the key amine and hydroxyl functional groups. NMR data, though based on prediction in the absence of fully assigned published spectra, corroborates the expected carbon-hydrogen framework, including the quaternary carbon center and the cyclopentyl ring system. While a definitive solid-state structure from single-crystal X-ray diffraction is pending, the available data collectively provides an unambiguous confirmation of its covalent structure, empowering its use in further research and development.

References

- 1. 1-Aminocyclopentanemethanol | C6H13NO | CID 66307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1-Amino-1-cyclopentylmethanol | C6H13NO | CID 18425465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Crystal structures of monohydrate and methanol solvate compounds of {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of monohydrate and methanol solvate compounds of {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Amino-1-cyclopentanemethanol (Cycloleucinol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1-cyclopentanemethanol, also widely known by its synonym Cycloleucinol, is a cyclic amino alcohol that serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance. While extensive research on its specific biological activities and signaling pathways is still emerging, this document collates the available information on its synonyms, physicochemical properties, and foundational experimental protocols. Particular attention is paid to distinguishing it from the structurally related amino acid, cycloleucine, to ensure clarity in research applications.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₆H₁₃NO.[1] It is crucial for researchers to be aware of its various synonyms to conduct comprehensive literature searches and identify commercial sources. "Cycloleucinol" is the most common synonym.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| Systematic Name | This compound | IUPAC |

| Common Synonym | Cycloleucinol | [2][3] |

| CAS Number | 10316-79-7 | [1][2][3] |

| PubChem CID | 66307 | [2] |

| EC Number | 233-697-7 | |

| MDL Number | MFCD00010491 | |

| Other Synonyms | (1-Aminocyclopentyl)methanol, Cyclopentanemethanol, 1-amino- | [2][3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Melting Point | 20 °C (lit.) | |

| Boiling Point | 85-90 °C/10 mmHg (lit.) | |

| SMILES | NC1(CO)CCCC1 | |

| InChI Key | PDNZJLMPXLQDPL-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A potential synthetic workflow can be conceptualized as follows:

Caption: Conceptual synthetic pathway for this compound.

General Experimental Considerations:

-

Reaction Conditions: The Strecker synthesis is typically carried out in an aqueous or alcoholic medium. The reduction step requires a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent or catalytic hydrogenation under pressure.

-

Purification: Purification of the final product would likely involve distillation under reduced pressure or crystallization.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Relevance and Distinction from Cycloleucine

It is critical to distinguish this compound (Cycloleucinol) from the structurally similar but functionally distinct amino acid, 1-aminocyclopentane-1-carboxylic acid , commonly known as cycloleucine .

-

Cycloleucinol (this compound): An amino alcohol.

-

Cycloleucine: A non-proteinogenic amino acid.

Cycloleucine is known to be a non-metabolizable amino acid that acts as a specific and reversible inhibitor of nucleic acid methylation.[4] It has been used in biochemical experiments to study processes like adipogenesis and oocyte development by lowering S-adenosyl methionine (SAM) levels.[4]

Currently, there is a lack of publicly available, in-depth research specifically detailing the biological activities, pharmacological profile, or involvement in signaling pathways of this compound (Cycloleucinol) itself. It is primarily cited as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as in the development of xanthine-derived heterocyclic fused systems and other compounds for medicinal chemistry.[5]

The following diagram illustrates the distinct structures and primary known roles of Cycloleucinol and Cycloleucine.

Caption: Comparison of Cycloleucinol and Cycloleucine.

Potential Applications in Drug Discovery

Given its structure as a cyclic amino alcohol, this compound holds potential as a scaffold in the design of novel therapeutic agents. The rigid cyclopentane ring can introduce conformational constraints into a molecule, which can be advantageous for binding to specific biological targets. The amino and hydroxyl groups provide points for further chemical modification to explore structure-activity relationships. Its use as a building block in the synthesis of inhibitors for enzymes like urokinase-type plasminogen activator and neutral endopeptidase highlights its utility in developing targeted therapies.

Future Research Directions

The current body of literature presents a clear opportunity for further investigation into the intrinsic biological activities of this compound. Future research could focus on:

-

Screening for Biological Activity: A comprehensive screening of Cycloleucinol against various biological targets, such as enzymes and receptors, could uncover novel pharmacological properties.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate its mechanism of action and identify the signaling pathways involved would be crucial.

-

Development of Derivatives: The synthesis and evaluation of a library of derivatives based on the Cycloleucinol scaffold could lead to the discovery of potent and selective drug candidates.

Conclusion

This compound (Cycloleucinol) is a well-defined chemical entity with established utility as a synthetic intermediate in drug discovery. While its own biological profile remains to be fully elucidated, its structural features make it an attractive starting point for the development of novel therapeutics. It is imperative for researchers to differentiate it from the amino acid cycloleucine to avoid misinterpretation of biological data. This technical guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and highlighting areas for future exploration.

References

In-Depth Technical Guide: Stability and Storage of 1-Amino-1-cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7), a key building block in medicinal chemistry and pharmaceutical synthesis. This document synthesizes available data to ensure the integrity and reliability of this compound in research and development settings.

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, formulation, and analytical method development.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 10316-79-7 |

| Appearance | Colorless to yellow oil or liquid |

| Melting Point | 20 °C (lit.) |

| Boiling Point | 85-90 °C/10 mmHg (lit.) |

| Flash Point | 96 °C (204.8 °F) - closed cup |

| Purity | ≥97% |

Stability Profile and Inferred Degradation Pathways

Currently, there is limited publicly available quantitative data from specific stability studies on this compound. However, based on the chemical structure of this alicyclic amino alcohol, several potential degradation pathways can be inferred under stress conditions. Understanding these potential liabilities is crucial for developing robust formulations and analytical methods.

Potential Degradation Pathways:

-

Oxidation: The primary amine and the primary alcohol functionalities are susceptible to oxidation. Oxidative stress, potentially initiated by atmospheric oxygen, light, or residual peroxides in solvents, could lead to the formation of corresponding aldehydes, carboxylic acids, or N-oxides. The presence of trace metals can catalyze such oxidative processes.

-

Reaction with Carbon Dioxide: The primary amine group can react with atmospheric carbon dioxide to form a carbamate salt. This is a common degradation pathway for primary and secondary amines.

-

Acid-Catalyzed Degradation: In strongly acidic conditions, the amino group will be protonated. While this can protect it from some reactions, acid-catalyzed dehydration of the primary alcohol is a possibility, leading to the formation of an unsaturated compound.

-

Thermal Degradation: At elevated temperatures, deamination (loss of the amino group) and dehydration are potential degradation pathways.[1] The specific products would depend on the temperature and the presence of other reactive species.

-

Photodegradation: Exposure to UV or visible light can generate free radicals, initiating a cascade of degradation reactions. Compounds with amine and hydroxyl groups can be susceptible to photodegradation.

It is imperative for researchers to perform forced degradation studies to identify the actual degradation products and establish the intrinsic stability of this compound in their specific applications.

Caption: Inferred degradation pathways under various stress conditions.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound. The following conditions are recommended based on supplier data sheets and the chemical nature of the compound.

Storage Conditions Summary:

| Parameter | Recommendation |

| Temperature | 2-8 °C |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). |

| Light | Protect from light. Store in a dark place or use amber glass vials. |

| Container | Keep container tightly closed in a dry and well-ventilated place. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. |

Handling Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Take precautionary measures against static discharge.

Proposed Experimental Protocol for a Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocol is a general guideline and should be adapted based on the specific analytical capabilities and intended application.

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or Mass Spectrometric (MS) detector should be developed and validated prior to the study. The method must be able to separate the parent compound from all potential degradation products.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24, and 48 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Store the solutions at room temperature for the same time points as the acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Store the solutions at room temperature, protected from light, for the defined time points.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) in an oven for a defined period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples before analysis.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples by the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify any degradation products.

-

Determine the percentage of degradation of this compound.

-

If using a mass spectrometer, attempt to identify the mass-to-charge ratio of the degradation products to aid in structure elucidation.

-

Caption: Proposed experimental workflow for a forced degradation study.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using Cyclopentane-Derived Chiral Auxiliaries

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: A comprehensive literature search for the direct application of 1-Amino-1-cyclopentanemethanol as a chiral auxiliary in asymmetric synthesis did not yield specific examples or established protocols. However, the structurally similar chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol , has been successfully employed in highly diastereoselective alkylation and aldol reactions. The following application notes and protocols are based on the documented use of this related and effective chiral auxiliary.

Introduction to (1S,2R)-2-Aminocyclopentan-1-ol as a Chiral Auxiliary

(1S,2R)-2-aminocyclopentan-1-ol is a versatile chiral auxiliary that can be readily converted into a rigid oxazolidinone structure. This conformational rigidity is crucial for inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The cyclopentane backbone provides a well-defined steric environment that effectively shields one face of the enolate derived from the N-acylated oxazolidinone, leading to excellent diastereoselectivity in reactions with electrophiles. This auxiliary has demonstrated high efficacy in both asymmetric alkylations and syn-selective aldol reactions, making it a valuable tool in the synthesis of chiral molecules.[1]

General Workflow

The general strategy for utilizing (1S,2R)-2-aminocyclopentan-1-ol as a chiral auxiliary involves a three-step sequence:

-

Attachment of the Auxiliary: The amino alcohol is first converted into a chiral oxazolidinone, which is then acylated to attach the substrate of interest.

-

Diastereoselective Reaction: The acylated oxazolidinone is used to direct a stereoselective transformation, such as an alkylation or an aldol reaction.

-

Cleavage of the Auxiliary: The chiral auxiliary is subsequently removed to yield the desired chiral product, and the auxiliary can often be recovered for reuse.

Application 1: Asymmetric Alkylation

The oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol can be N-acylated, and the resulting imide can be deprotonated to form a chiral enolate. This enolate reacts with electrophiles with high diastereoselectivity.

Quantitative Data for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Product | Yield (%) | d.e. (%) |